12-Methyl-12h-benzo[a]phenothiazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6937-18-4 |
|---|---|
Molecular Formula |
C17H13NS |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
12-methylbenzo[a]phenothiazine |
InChI |
InChI=1S/C17H13NS/c1-18-14-8-4-5-9-15(14)19-16-11-10-12-6-2-3-7-13(12)17(16)18/h2-11H,1H3 |
InChI Key |
VRSNOKUFYFUONO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2SC3=C1C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 12 Methyl 12h Benzo a Phenothiazine and Analogous Structures
Classical and Modern Synthetic Routes to Benzo[a]phenothiazines
The synthesis of the benzo[a]phenothiazine core, a tricyclic system featuring two benzene (B151609) rings fused to a central sulfur and nitrogen-containing heterocycle, has evolved significantly over time. Initial methods have been refined and new, more efficient routes have been developed to improve yields, regioselectivity, and substrate scope.
Catalytic Condensation Approaches in Benzo[a]phenothiazine Synthesis
Catalytic condensation represents a foundational approach to constructing phenothiazine (B1677639) and its benzo-annulated derivatives. These reactions typically involve the acid-catalyzed condensation of an appropriately substituted aminonaphthol or aminobenzenethiol with a quinone derivative.
A notable example is the synthesis of substituted 5H-benzo[a]phenothiazin-5-ones through the condensation of a zinc salt of a substituted 2-aminobenzenethiol with a 2,3-disubstituted 1,4-naphthoquinone. niscpr.res.in This method provides a practical route to the core structure, which can then be further modified. niscpr.res.in Ionic liquids have been employed to promote these condensation reactions, offering an efficient and simpler alternative to traditional solvents. niscpr.res.in For instance, using 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM]BF4) as the medium, various substituted 5H-benzo[a]phenothiazin-5-ones and benzo[a] researchgate.netacs.orgbenzothiazino[3,2-c]phenothiazines have been successfully synthesized. niscpr.res.in Similarly, the synthesis of 1,5-benzodiazepines via the condensation of o-phenylenediamines and ketones can be efficiently catalyzed by H-MCM-22, a type of zeolite, in acetonitrile (B52724) at room temperature, highlighting the utility of solid acid catalysts in related heterocyclic syntheses. nih.gov
Cross-Coupling Reactions (C-S/C-N) in Phenothiazine Scaffold Construction
Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form C-S and C-N bonds, which are pivotal for constructing the phenothiazine scaffold. These methods offer significant advantages over classical routes, including milder reaction conditions and greater functional group tolerance.
Palladium and copper catalysts were initially common, but their use can be hampered by issues like poor substrate scope and long reaction times. researchgate.netacs.org To address these limitations, iron-catalyzed C-S/C-N cross-coupling reactions have emerged as an environmentally benign, efficient, and cost-effective alternative. researchgate.netacs.orgacs.org An iron-catalyzed domino reaction allows for the synthesis of various phenothiazines from o-halobenzamines and o-halobenzylthiols, tolerating a range of functional groups. researchgate.net Ferric citrate (B86180), a non-toxic and readily available iron salt, has also been used to catalyze these cross-coupling reactions without the need for an additional ligand, which improves the atom economy of the process. benthamdirect.com
Beyond iron, copper-catalyzed tandem coupling and double cyclization processes have been developed to create complex, fused phenothiazine systems in a single operation. acs.org These reactions demonstrate the power of C-S and C-N coupling to rapidly build molecular complexity from relatively simple starting materials like 2-alkynyl-6-iodoanilines and o-bromobenzenethiols. acs.org
| Catalyst | Starting Materials | Key Reaction Type | Reference |
|---|---|---|---|
| Iron Salts (e.g., FeSO₄·7H₂O) | o-halobenzamines and o-halobenzylthiols | Tandem C-S/C-N Cross-Coupling | researchgate.netacs.org |
| Ferric Citrate | Aryl amines and aryl halides | Ligand-Free C-S/C-N Cross-Coupling | benthamdirect.com |
| Copper(I) | 2-alkynyl-6-iodoanilines and o-bromobenzenethiols | Tandem C-S Coupling/Double Cyclization | acs.org |
| Palladium | 1-bromo-2-iodobenzenes, primary amines, 2-bromobenzenethiol | Three-Component Coupling | acs.org |
Domino Cyclization Strategies for Polycyclic Phenothiazine Systems
Domino, or cascade, reactions are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. This strategy is particularly powerful for the assembly of complex polycyclic systems like those incorporating a phenothiazine core.
An iron-catalyzed C-S/C-N cross-coupling reaction itself can be considered a domino process, where sequential bond formations lead directly to the phenothiazine ring. researchgate.netacs.org More elaborate domino cyclizations have been designed to build even more complex fused structures. For example, a three-component reaction between an aromatic aldehyde, a cyclic 1,3-diketone, and methyl 2-(benzo[b] researchgate.netacs.orgthiazin-3-ylidene)acetate can selectively yield functionalized tetrahydrobenzo[c]phenothiazines and tetrahydrobenzo[b]phenothiazines. researchgate.net These reactions demonstrate how multiple rings and stereocenters can be assembled with high efficiency and selectivity in one pot. nih.gov Another innovative approach is the copper-catalyzed tandem coupling followed by a double cyclization to produce pyrrolo[3,2,1-kl]phenothiazines, showcasing a sophisticated one-pot synthesis of a complex, fused heterocyclic system. acs.org
Regioselective Synthesis and Alkylation Strategies for Phenothiazine Nitrogen Atom
Control over the regiochemistry of substitution on the phenothiazine ring system is a critical aspect of its synthesis. The Bernthsen thionation of unsymmetrical diarylamines, a classical method involving heating with sulfur, can lead to mixtures of isomers. researchgate.net However, modern methods have achieved higher regioselectivity. For instance, the use of ferric citrate as a catalyst in C-S/C-N cross-coupling reactions has been shown to provide the desired substituted phenothiazine derivatives with high regioselectivity. benthamdirect.com The synthesis of dioxolo[4,5-b]phenothiazines through Bernthsen thionation of specific N-aryl researchgate.netacs.orgbenzodioxol-5-amines also proceeded regioselectively to yield the linear fused isomer. researchgate.net
Once the phenothiazine core is constructed, functionalization of the nitrogen atom at position 12 (in the case of benzo[a]phenothiazine) is a key step for creating derivatives like 12-Methyl-12H-benzo[a]phenothiazine. N-alkylation is typically achieved by deprotonating the N-H group with a strong base, followed by reaction with an alkylating agent. A standard protocol involves dissolving the phenothiazine derivative in an anhydrous solvent like dimethylformamide (DMF), deprotonating with a base such as lithium bis(trimethylsilyl)amide (LiHMDS), and then adding the alkyl halide (e.g., methyl iodide). nih.gov Alternative conditions include using potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO). ijrap.net
Synthesis of Substituted Benzo[a]phenothiazine Derivatives
The core benzo[a]phenothiazine structure can be further elaborated to produce a wide array of derivatives. N-alkylation and the formation of N-Mannich bases are two common and important transformations.
N-Alkylation and N-Mannich Base Formation on the Phenothiazine Core
As mentioned, N-alkylation is a fundamental strategy for functionalizing the phenothiazine nitrogen. nih.gov This reaction is not limited to simple alkyl groups; various functionalized alkyl chains can be introduced to modulate the compound's properties. mdpi.comnih.govacs.org For example, phenothiazines can be N-alkylated with propargyl bromide, introducing a terminal alkyne that can be used for further transformations like click chemistry. researchgate.net
| Phenothiazine Substrate | Alkylating Agent | Base/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Substituted Phenothiazine | Methyl 4-(bromomethyl)benzoate | LiHMDS in DMF | N-alkylated ester | nih.gov |
| Phenothiazine | Propargyl bromide | Potassium tert-butoxide in DMSO | 10-(prop-2-yn-1-yl)phenothiazine | researchgate.net |
| 12H-Benzo[b]phenothiazine | Chloroacetyl chloride | Benzene, reflux | 12-Chloroacetyl-12H-benzo[b]phenothiazine | rsc.org |
| researchgate.netacs.orgBenzodioxol-5-amine | 1-Bromobutane | NaHCO₃ in Acetonitrile | N-Butyl researchgate.netacs.orgbenzodioxol-5-amine (precursor) | researchgate.net |
The Mannich reaction is another valuable method for functionalizing the phenothiazine core. This reaction involves the aminoalkylation of the acidic proton on the nitrogen atom. It is typically a one-pot, three-component reaction between the phenothiazine, formaldehyde (B43269), and a primary or secondary amine. researchgate.netscience.gov This reaction provides a straightforward route to N-Mannich bases, which are important synthetic intermediates. researchgate.netresearchgate.net For instance, 10-methyl-10H-phenothiazine-3-sulfonamide can be reacted with various secondary amines (like piperidine) and formaldehyde to generate the corresponding N-Mannich bases. researchgate.net This methodology has been used to create dual-core Mannich bases bearing both ferrocenyl and phenothiazinyl groups. researchgate.net
Oxidative Transformations Leading to Phenothiazine Dioxides
The oxidation of the sulfur atom in the phenothiazine core is a fundamental transformation that leads to the formation of phenothiazine-5-oxides (sulfoxides) and phenothiazine-5,5-dioxides (sulfones). These oxidized derivatives exhibit altered electronic properties and are important intermediates in the synthesis of more complex structures.
The choice of oxidizing agent and reaction conditions critically determines the outcome of the oxidation. Hydrogen peroxide (H₂O₂) is a commonly employed oxidant. researchgate.netdtic.mil When phenothiazines are treated with H₂O₂ in glacial acetic acid, the reaction typically yields 10H-phenothiazine-5,5-dioxides. researchgate.netthieme-connect.de The stoichiometry of the oxidant is also a key factor; using one equivalent of hydrogen peroxide in an alcoholic solution can selectively produce the corresponding 5-oxide, whereas two equivalents can lead to the dioxide form. thieme-connect.de Alternative oxidation methods, such as the use of calcium permanganate, have also been reported for the synthesis of these sulfones. dtic.mil For instance, phenothiazine-5-dioxide, also known as diphenylamine (B1679370) sulfone, was prepared via the oxidation of 10-methylphenothiazine. dtic.mil
| Starting Material | Reagent(s) | Condition(s) | Product | Reference |
|---|---|---|---|---|
| Substituted 10H-Phenothiazines | Hydrogen Peroxide (H₂O₂) | Glacial Acetic Acid, Reflux | 10H-Phenothiazine-5,5-dioxides (Sulfones) | researchgate.net |
| Phenothiazine | Hydrogen Peroxide (H₂O₂) | Alcoholic Potassium Hydroxide | Phenothiazine-5-oxide (Sulfoxide) | dtic.mil |
| 10-Methylphenothiazine | Calcium Permanganate | Not specified | 10-Methylphenothiazine-5-dioxide | dtic.mil |
| 3-Chlorophenothiazine | Hydrogen Peroxide (H₂O₂) | Glacial Acetic Acid, Sulfuric Acid | 3-Chlorophenothiazine-5,5-dioxide | thieme-connect.de |
Molecular Hybridization Approaches for Novel Phenothiazine Systems
Molecular hybridization is a powerful strategy in medicinal chemistry and materials science for designing novel compounds with enhanced or unique properties. mdpi.comnih.gov This approach involves covalently linking two or more distinct pharmacophores or functional scaffolds to create a single hybrid molecule. mdpi.com The phenothiazine nucleus, with its diverse biological activities, serves as an excellent candidate for this strategy, aiming to produce compounds that can interact with multiple biological targets or combine functionalities for advanced applications. mdpi.comresearchgate.net
Researchers have successfully synthesized a variety of phenothiazine hybrids by combining the tricyclic scaffold with other bioactive moieties. These efforts have yielded compounds with promising activities across different fields. nih.gov
Phenothiazine-Dithiocarbamate Hybrids: By combining phenothiazine with a dithiocarbamate (B8719985) scaffold, novel analogs were synthesized and evaluated for their anticancer activity. nih.gov One such hybrid, 2-oxo-2-(10H-phenothiazin-10-yl)ethyl 4-ethylpiperazine-1-carbodithioate, demonstrated potent inhibitory activity against PC-3 prostate cancer cells. nih.govescholarship.org
Phenothiazine-Triazole Hybrids: The linkage of a 1,2,3-triazole unit to the phenothiazine scaffold has been explored to develop new antitumor agents. mdpi.comresearchgate.net This strategy leverages the known biological activities associated with both heterocyclic systems.
Phenothiazine-Thiadiazole Hybrids: A library of hybrids linking phenothiazine with 1,3,4-thiadiazole (B1197879) was designed and synthesized. nih.gov These compounds were tested for their ability to inhibit Mycobacterium tuberculosis, with several derivatives showing significant antitubercular activity. nih.gov
Phenothiazine-Amide Hybrids: The synthesis of phenothiazines ornamented with amide functionalities has led to new chemical entities with notable anti-inflammatory and anticancer properties. rsc.org
| Hybrid System | Linked Pharmacophore/Scaffold | Reported Application/Activity | Reference |
|---|---|---|---|
| Phenothiazine-Dithiocarbamate | Dithiocarbamate | Anticancer | nih.govescholarship.org |
| Phenothiazine-Triazole | 1,2,3-Triazole | Antitumor | mdpi.comresearchgate.net |
| Phenothiazine-Thiadiazole | 1,3,4-Thiadiazole | Antitubercular | nih.gov |
| Phenothiazine-Amide | Phenyl Carboxamide | Anti-inflammatory, Anticancer | rsc.org |
Synthesis of Donor-Acceptor Systems Incorporating Benzo[b]phenothiazine Moieties
The electron-rich nature of the sulfur and nitrogen heteroatoms makes the phenothiazine core an excellent electron donor (D) moiety. uni-freiburg.dersc.org This property is extensively utilized in the design and synthesis of donor-acceptor (D-A) systems for applications in optoelectronics, including organic photovoltaics and organic light-emitting diodes (OLEDs). uni-freiburg.dersc.org The fusion of a benzene ring to the phenothiazine skeleton, as in benzo[b]phenothiazine, extends the π-conjugation, further modulating the electronic properties.
The synthesis of these D-A systems involves connecting the phenothiazine or benzophenothiazine donor to a suitable electron-acceptor (A) unit. This is often achieved through modern cross-coupling reactions, such as the Suzuki and Sonogashira reactions, which allow for precise control over the final molecular architecture. rsc.orgacs.org
Various electron-accepting moieties have been incorporated with phenothiazine donors to create materials with specific photophysical properties:
Benzothiadiazole (BTD) and Diketopyrrolopyrrole (DPP) have been copolymerized with phenothiazine to create D-A polymers with low optical bandgaps, making them suitable for solar energy conversion and charge storage applications. uni-freiburg.de
Benzothiazole (BT) has been coupled with phenothiazine using the Suzuki reaction to generate D-A isomers. rsc.org These materials exhibit interesting photophysical phenomena such as aggregation-induced emission (AIE) and mechanofluorochromism. rsc.org
Acrylonitrile can act as an acceptor when combined with phenothiazine, forming a D-π-A push-pull system with potential uses in organic optoelectronics. eurjchem.com
The synthesis of 12-aminoacetyl-12H-benzo[b]phenothiazines and their corresponding dioxides represents a direct functionalization approach to create D-A type structures based on the benzo[b]phenothiazine core. rsc.org
| Donor Moiety | Acceptor Moiety | Synthetic Method | Potential Application | Reference |
|---|---|---|---|---|
| Phenothiazine | Diketopyrrolopyrrole (DPP) / Benzothiadiazole (BTD) | Polymerization | Charge Storage, Photovoltaics | uni-freiburg.de |
| Phenothiazine | Benzothiazole (BT) | Suzuki Cross-Coupling | Optoelectronics, Sensors | rsc.org |
| Phenothiazine | Acrylonitrile | Knoevenagel Condensation | Optoelectronics | eurjchem.com |
| Benzo[b]phenothiazine | Aminoacetyl group | Acylation | Not specified | rsc.org |
Structural Characterization and Conformational Analysis of 12 Methyl 12h Benzo a Phenothiazine Systems
Solid-State Structural Elucidation via X-ray Diffraction
X-ray diffraction studies on single crystals of benzo[a]phenothiazine derivatives provide definitive insights into their three-dimensional structure, revealing the non-planar nature of the heterocyclic core and the specific interactions that govern crystal packing.
The central thiazine (B8601807) ring in phenothiazine-based structures is not flat; instead, it adopts a folded conformation. In derivatives of 12-methyl-12H-benzo[b]phenothiazine, the thiazine ring characteristically assumes a boat conformation. mdpi.com This folding is quantified by the dihedral angle between the planar aromatic systems fused to the ring. For instance, in (E)-2-cyano-3-(12-methyl-12H-benzo[b]phenothiazin-11-yl)acrylic acid, the dihedral angle between the benzene (B151609) and naphthalene (B1677914) ring systems is 32.76 (5)°. mdpi.com
This significant puckering is a common feature in related heterocyclic systems. A 10-methyl-10H-1,9-diazaphenothiazine derivative also exhibits a boat conformation in its central thiazine ring, with a "butterfly angle" of 36.22(4)° between its two pyridine (B92270) ring planes. researchgate.net In contrast, some larger, fused systems like Benzo[a] nih.govacs.orgbenzothiazino[3,2-c]phenothiazine are nearly flat, showing a much smaller dihedral angle of only 1.73 (19)° between the peripheral phenyl rings. nih.govacs.org The degree of this folding can vary significantly, with another phenothiazine (B1677639) derivative showing a dihedral angle of 23.13 (3)°. This structural flexibility is a hallmark of the phenothiazine framework.
Table 1: Selected Dihedral Angles in Phenothiazine and Related Derivatives
| Compound | Ring Systems Measured | Dihedral Angle (°) | Reference |
|---|---|---|---|
| (E)-2-cyano-3-(12-methyl-12H-benzo[b]phenothiazin-11-yl)acrylic acid | Benzene and Naphthalene | 32.76 (5) | mdpi.com |
| 10-methyl-10H-1,9-diazaphenothiazine derivative | Pyridine Rings | 36.22 (4) | researchgate.net |
| Benzo[a] nih.govacs.orgbenzothiazino[3,2-c]phenothiazine | Peripheral Phenyl Rings | 1.73 (19) | nih.govacs.org |
| 2,3-Dinitro-10-(2-nitrophenyl)phenothiazine | Outer Benzene Rings | 23.13 (3) |
The packing of benzo[a]phenothiazine derivatives in the crystal lattice is directed by a combination of intermolecular forces. In structures containing suitable functional groups, such as carboxylic acids, hydrogen bonding is a dominant interaction. For example, a derivative of 12-methyl-12H-benzo[b]phenothiazine forms inversion dimers through pairs of O—H⋯O hydrogen bonds. mdpi.com
Aromatic π-π stacking is another crucial interaction that stabilizes the crystal structure. These interactions occur between the electron-rich aromatic rings of adjacent molecules. In the aforementioned 12-methyl-12H-benzo[b]phenothiazine derivative, π-π stacking is observed with a shortest centroid-to-centroid distance of 3.5242 (13) Å. mdpi.com Similarly, in crystals of Benzo[a] nih.govacs.orgbenzothiazino[3,2-c]phenothiazine, molecules stack along the b-axis with π-π distances of 3.438 (3) Å. nih.govacs.org This compound also exhibits other weak interactions, including short H⋯S (2.92 Å) and C—H⋯π (2.84 Å) contacts, which further consolidate the packing arrangement. nih.govacs.org
Table 2: Intermolecular Interaction Data for Benzo[b]phenothiazine Derivatives
| Compound | Interaction Type | Distance (Å) | Reference |
|---|---|---|---|
| (E)-2-cyano-3-(12-methyl-12H-benzo[b]phenothiazin-11-yl)acrylic acid | O—H···O Hydrogen Bond | 1.520 (H···A) | mdpi.com |
| π-π Stacking (Centroid-Centroid) | 3.5242 (13) | ||
| Benzo[a] nih.govacs.orgbenzothiazino[3,2-c]phenothiazine | π-π Stacking | 3.438 (3) | nih.govacs.org |
| H···S Contact | 2.92 | ||
| C—H···π Contact | 2.84 |
Solution-State Conformational Dynamics and Spectroscopic Correlates
In solution, the folded phenothiazine core is not static but exhibits dynamic behavior. While direct NMR studies on the conformational dynamics of 12-Methyl-12H-benzo[a]phenothiazine are not extensively detailed in the literature, the behavior of related compounds provides significant insight. The existence of different conformers in dilute solutions has been inferred from spectroscopic data. nih.gov
For related saddle-shaped molecules like N,N′-disubstituted-dihydrodibenzo[a,c]phenazines, studies have shown that upon electronic excitation, the molecule undergoes significant conformational changes, tending towards a more planar geometry. nih.gov This process of excited-state planarization is a key dynamic feature that directly influences the observed spectroscopic properties, such as large Stokes shifts in emission spectra. This dynamic coupling between the molecular conformation and the electronic state is fundamental to understanding the photophysics of these systems in solution.
Spectroscopic Investigations of Electronic States
The electronic properties of benzo[a]phenothiazine derivatives are characterized by their absorption and emission of light, which are sensitive to both molecular structure and the surrounding environment.
Benzo[a]phenothiazine derivatives display distinct electronic absorption and fluorescence spectra. nih.gov Studies on a series of pharmacologically important benzo[a]phenothiazines, including isomers like 10-methyl-12H-benzo[a]phenothiazine, have been conducted. For example, the highly fused system Benzo[a] nih.govacs.orgbenzothiazino[3,2-c]phenothiazine shows a maximum absorbance in the visible region at 533 nm, with a corresponding fluorescence maximum at 658 nm when measured in dimethylformamide (DMF). nih.govacs.org The significant separation between the absorption and emission maxima (Stokes shift) is characteristic of these molecules and relates to the structural and electronic reorganization that occurs in the excited state.
The electronic transitions of benzo[a]phenothiazine derivatives are notably influenced by the polarity of the solvent, a phenomenon known as solvatochromism. Research has shown that for various benzo[a]phenothiazines, the absorption and fluorescence spectra were measured in a range of solvents with different polarities and hydrogen-bonding capabilities.
A shift of the absorption wavelength to the red (a bathochromic shift) is typically observed when moving from non-polar to polar solvents. This indicates that the excited state is more polar than the ground state, which is characteristic of a π-π* electronic transition. By analyzing these solvent-induced spectral shifts using the solvatochromic shift method, researchers have been able to estimate important photophysical parameters, such as the dipole moments of the molecules in their first excited singlet state. These studies found that the excited-state dipole moments were significantly higher than their ground-state counterparts, confirming the charge-transfer character of the electronic transition.
Table 3: Spectroscopic Data for a Benzo[a]phenothiazine Derivative in DMF
| Compound | Solvent | Absorption λmax (nm) | Fluorescence λmax (nm) | Reference |
|---|---|---|---|---|
| Benzo[a] nih.govacs.orgbenzothiazino[3,2-c]phenothiazine | DMF | 533 | 658 | nih.govacs.org |
Computational and Theoretical Investigations of 12 Methyl 12h Benzo a Phenothiazine
Density Functional Theory (DFT) Studies of Molecular and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. It is instrumental in understanding the geometry and reactivity of compounds such as 12-Methyl-12H-benzo[a]phenothiazine.
Molecular Orbital Energy Analysis (HOMO/LUMO) and Excitation Coefficients
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to a molecule's electronic properties and reactivity. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and electronic transitions. science.gov
For phenothiazine-based systems, the HOMO is typically delocalized over the electron-rich phenothiazine (B1677639) core, including the nitrogen and sulfur heteroatoms. rsc.orgrsc.org Conversely, the LUMO is often located on an acceptor part of the molecule. rsc.orgrsc.org In the case of this compound, the introduction of the benzo[a] moiety and the N-methyl group can modulate the energies of these orbitals.
The electronic transitions, such as those observed in UV-Vis absorption spectra, can be correlated with the excitation of electrons from occupied to unoccupied orbitals. For instance, in related N-methyl phenothiazine compounds, absorption bands are assigned to n-π* and π-π* transitions. mdpi.comresearchgate.net The HOMO→LUMO transition is often the lowest energy transition, corresponding to the longest wavelength absorption. mdpi.comresearchgate.net Theoretical calculations can predict the energies and intensities of these electronic transitions, providing insights that complement experimental spectroscopic data. mdpi.com
Electron Coupling Interactions and Steric Hindrance from N-Methyl Substituents
The N-methyl substituent in this compound plays a significant role in its conformational and electronic properties. The methyl group introduces steric hindrance, which can influence the "butterfly" angle of the phenothiazine core, a defining structural feature. rsc.org This dihedral angle between the two benzene (B151609) rings affects intermolecular interactions and crystal packing.
The steric bulk of the N-methyl group can also impact the molecule's ability to participate in intermolecular π-π stacking, which is crucial for charge transport in organic electronic materials. mdpi.comscispace.com While some studies suggest that N-alkylation can lead to more twisted conformations and weaker π-π stacking scispace.com, others highlight that the methyl group provides steric protection that can influence the molecule's oxidation potential. The interplay between steric and electronic effects of the N-methyl group is a key area of investigation in understanding the properties of this class of compounds.
Anomeric Effects and d-pπ Bonding in Phenothiazine Systems
The concept of the anomeric effect, typically observed in carbohydrate chemistry, describes the preference of certain substituents for an axial position in a heterocyclic ring over the sterically less hindered equatorial position. dypvp.edu.in This effect can be explained by stabilizing hyperconjugation between a lone pair on a ring heteroatom and the antibonding (σ*) orbital of an adjacent exocyclic bond. dypvp.edu.in In phenothiazine systems, which contain nitrogen and sulfur heteroatoms within the central ring, analogous stereoelectronic interactions can occur.
Furthermore, the presence of the sulfur atom allows for the possibility of d-pπ bonding. This type of bonding, involving the d-orbitals of sulfur and the p-orbitals of adjacent atoms, can influence the electronic structure and properties of phenothiazine derivatives. mdpi.comresearchgate.net For example, d-pπ bonding has been implicated in the phosphorescence properties of some phenothiazine compounds. mdpi.comresearchgate.net The extent of d-pπ interaction can be modulated by the oxidation state of the sulfur atom, as seen in phenothiazine sulfoxides. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling and Theoretical Descriptors
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable tools in drug discovery and toxicology for predicting the activity of new compounds. ptfarm.plmdpi.com
Correlation of Molecular Descriptors (Dipole Moments, Heats of Formation) with Biological Mechanisms
QSAR studies on phenothiazines and related compounds have explored the correlation between various molecular descriptors and biological activities. researchgate.netresearchgate.netresearchgate.net Molecular descriptors are numerical values that characterize different aspects of a molecule's structure and properties.
Heats of Formation: The heat of formation is a thermodynamic property that reflects the stability of a molecule. While not always directly correlated with a specific biological mechanism, it can be a useful parameter in QSAR models.
Lipophilicity (log P): The octanol (B41247)/water partition coefficient (log P) is a key descriptor of a molecule's lipophilicity, which influences its ability to cross biological membranes. ptfarm.pl For phenothiazine derivatives, lipophilicity has been shown to be an important factor in their biological activities. researchgate.netresearchgate.net
The following table provides an example of molecular descriptors that can be used in QSAR studies of phenothiazine derivatives.
| Descriptor | Description | Potential Relevance |
| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | Can influence intermolecular interactions and binding to biological targets. researchgate.net |
| Heat of Formation | The change in enthalpy during the formation of 1 mole of the substance from its constituent elements. | Relates to the thermodynamic stability of the molecule. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. rsc.org |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. rsc.org |
| Log P | The logarithm of the partition coefficient between octanol and water. | A measure of lipophilicity, which affects membrane permeability and distribution. ptfarm.pl |
| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | A basic descriptor that can be correlated with size and volume. researchgate.netresearchgate.net |
| Molar Refractivity | A measure of the total polarizability of a mole of a substance. | Related to the volume of the molecules and their London dispersion forces. researchgate.netresearchgate.net |
Radical Generation and Pi-Spin Density Analysis in Benzo[a]phenothiazines
Several studies have highlighted the importance of radical generation in the biological activities of benzo[a]phenothiazines. nih.govnih.gov Electron Spin Resonance (ESR) spectroscopy has shown that some active benzo[a]phenothiazines can produce radicals. nih.gov
Computational methods, such as the UHF/PM3 method, have been used to investigate the π-spin density distribution in these radicals. nih.govjosai.ac.jp The π-spin density describes the distribution of the unpaired electron over the π-system of the molecule. For radical-producing benzo[a]phenothiazines, a positive π-spin density has been calculated at the N-12 position, suggesting this nitrogen atom may be involved in radical generation. researchgate.netnih.gov In contrast, non-radical producing benzo[a]phenothiazines showed the opposite π-spin density at this position. nih.gov These findings suggest a direct link between the calculated π-spin density and the observed radical-generating capacity, which in turn may correlate with the biological effects of these compounds. researchgate.netnih.govnih.gov
Resonance Energy Calculations and Aromatic Character
The stability and aromatic character of benzo[a]phenothiazine derivatives have been explored through theoretical calculations, such as Aihara's Topological Resonance Energy (TRE) theory. researchgate.netnih.gov These computational methods provide insight into the electronic structure of these complex heterocyclic systems. Resonance energy per π-electron (REPE) is a key metric derived from these calculations, serving as an indicator of a molecule's aromaticity and thermodynamic stability. josai.ac.jp
Studies on a series of benzo[a]phenothiazines have utilized these calculations to understand the effects of substitution on the molecule's electronic properties. nih.govjosai.ac.jp For instance, calculations on the parent 12H-benzo[a]phenothiazine and its methyl-substituted isomers help in correlating their structure with potential activity. josai.ac.jpnih.gov The TRE method has shown that benzo[a]phenothiazines possess stable aromatic characteristics, indicated by positive resonance energies. researchgate.net
Molecular Docking and Interaction Profiling in Biological Contexts
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in medicinal chemistry for predicting the binding affinity of a ligand, such as this compound and its derivatives, to a biological target, typically a protein. The binding affinity is often expressed as a negative score in kcal/mol, where a more negative value indicates a stronger predicted interaction.
Derivatives of 12H-benzo[a]phenothiazine have been the subject of in silico docking studies against various microbial protein targets to predict their potential antimicrobial activity. b-cdn.netpreprints.org For example, sulphonamide derivatives of 12H-benzo[a]phenothiazin-9-amine were docked against proteins from E. coli and S. pyogenes. The results showed promising binding energies, in some cases higher than standard drugs like ciprofloxacin, suggesting strong interactions with the microbial targets. preprints.org The binding energies for these derivatives were found to be in the range of -5.1 to -7.6 kcal/mol across various microbial species. b-cdn.netpreprints.org
The table below summarizes the predicted binding affinities for several benzo[a]phenothiazine derivatives against different biological targets as reported in computational studies.
| Compound | Target Protein (Organism/Receptor) | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| N-(12H-benzo[a]phenothiazine-9-yl)-4-methylbenzenesulphonamide | E. coli target | -7.2 | preprints.org |
| N-(12H-benzo[a]phenothiazine-9-yl)benzenesulphonamide | E. coli target | -7.2 | preprints.org |
| N-(12H-benzo[a]phenothiazine-9-yl)-4-nitrobenzenesulphonamide | S. pyogenes target | -7.4 | preprints.org |
| 12H-benzo[a]phenothiazin-9-amine | S. aureus target | -6.4 | b-cdn.net |
| 12H-benzo[a]phenothiazin-9-amine | A. fumigatus target | -6.1 | b-cdn.net |
The stability of a ligand-protein complex, as predicted by molecular docking, is governed by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking or pi-alkyl interactions. lp.edu.uarsc.org Analyzing these interactions provides a deeper understanding of the binding mechanism at a molecular level.
For derivatives of 12H-benzo[a]phenothiazine, computational studies have detailed the specific interactions responsible for their binding affinity to target proteins. For instance, the docking of N-(12H-benzo[a]phenothiazine-9-yl)-4-nitrobenzenesulphonamide with an E. coli target protein revealed the formation of a hydrogen bond with the amino acid residue GLY59. preprints.org In addition to hydrogen bonding, other significant interactions observed for this class of compounds include Pi-Pi T-shaped interactions and carbon-hydrogen bonds, which collectively stabilize the ligand in the active site of the protein. preprints.org
The extended π-conjugated system of the benzo[a]phenothiazine core is particularly suited for engaging in π-π stacking and other aromatic interactions with the amino acid residues of target proteins. lp.edu.ua These interactions are crucial for the orientation and stabilization of the ligand within the binding pocket, potentially influencing the compound's biological activity.
The following table details the types of molecular interactions identified between benzo[a]phenothiazine derivatives and their biological targets.
| Compound | Target/Residues | Interaction Type | Reference |
|---|---|---|---|
| N-(12H-benzo[a]phenothiazine-9-yl)-4-nitrobenzenesulphonamide | E. coli target (GLY59) | Hydrogen Bond | preprints.org |
| N-(12H-benzo[a]phenothiazine-9-yl)-4-nitrobenzenesulphonamide | E. coli target | Pi-Pi T-shaped, Carbon-Hydrogen Bond, Van der Waals | preprints.org |
| Benzo and Dibenzophenothiazine Derivatives | Generic Target | Hydrogen Bond, Aromatic Pi-Alkyl | lp.edu.ua |
Molecular and Cellular Mechanisms of Benzo a Phenothiazine Derivatives
Mechanisms of Cellular Differentiation and Apoptosis Induction
Benzo[a]phenothiazine derivatives have demonstrated a significant ability to trigger cellular differentiation and apoptosis, particularly in cancer cell models. These processes are fundamental to their anti-neoplastic properties.
A notable characteristic of certain benzo[a]phenothiazine compounds is their capacity to induce human myelogenous leukemic cell lines to differentiate into monocytes or macrophages. researchgate.netnih.govresearchgate.net Studies have shown that 12H-benzo[a]phenothiazine and its methylated derivatives, such as 9-methyl-, 10-methyl-, and 11-methyl-12H-benzo[a]phenothiazine, are potent inducers of this differentiation process in cell lines including ML-1, U-937, and THP-1. researchgate.netnih.gov The differentiation-inducing activity of phenothiazine (B1677639) and other benzo[a]phenothiazine derivatives was found to be significantly less potent. researchgate.net
The biological activity of these compounds, including their ability to induce differentiation, has been linked to their physicochemical properties. nih.gov Specifically, active benzo[a]phenothiazines exhibit a smaller calculated ground-state dipole moment and a larger first excited-state dipole moment. nih.gov Furthermore, research using ESR spectroscopy suggests that the differentiation-inducing activity may be initiated by radical-mediated reactions, as active compounds were found to produce radicals under alkaline conditions. nih.gov
Table 1: Induction of Monocytic Differentiation by Benzo[a]phenothiazine Derivatives in Human Myelogenous Leukemic Cell Lines
| Compound | Cell Line(s) | Observed Effect | Reference(s) |
| 12H-benzo[a]phenothiazine | ML-1, U-937, THP-1, HL-60 | Potent induction of differentiation into monocytes/macrophages. | researchgate.netnih.gov |
| 9-Methyl-12H-benzo[a]phenothiazine | Human Myelogenous Leukemic Cell Lines | Induced monocytic differentiation. | nih.govnih.gov |
| 10-Methyl-12H-benzo[a]phenothiazine | Human Myelogenous Leukemic Cell Lines | Induced monocytic differentiation. | nih.gov |
| 11-Methyl-12H-benzo[a]phenothiazine | Human Myelogenous Leukemic Cell Lines | Induced monocytic differentiation. | nih.gov |
| 5-oxo-5H-benzo[a]phenothiazine | ML-1, U-937, THP-1 | Potent induction of differentiation into monocytes/macrophages. | researchgate.net |
Concurrent with differentiation, active benzo[a]phenothiazine derivatives trigger apoptotic cell death in human myelogenous leukemic cells. researchgate.net A key biochemical hallmark of this process is the fragmentation of DNA into nucleosome-sized units. nih.gov
Studies have identified significant DNA fragmentation-inducing activity in 12H-benzo[a]phenothiazine, 5-oxo-5H-benzo[a]phenothiazine, and 9-methyl-12H-benzo[a]phenothiazine. nih.gov This apoptotic response was observed in several human myelogenous leukemic cell lines, namely HL-60, ML-1, U-937, and THP-1. nih.gov However, other cancer cell lines, such as the human T-cell leukemic MOLT-4 and erythroleukemic K-562 lines, were resistant to this effect. nih.gov Interestingly, the induction of DNA fragmentation by these compounds was not significantly affected by the depletion of calcium from the culture medium, indicating a Ca2+-independent mechanism. nih.gov In studies involving related diazaphenothiazines, the induction of mitochondrial apoptosis was suggested by an increased BAX/BCL-2 gene expression ratio. mdpi.com The compound 12H-benzo[a]phenothiazine is often utilized as a positive control for apoptosis induction in research. researchgate.netiiarjournals.orgresearchgate.net
Interference with Cellular Signaling Pathways by Phenothiazines
Phenothiazines, the parent chemical class of benzo[a]phenothiazines, are known to interfere with multiple intracellular signaling pathways that are critical for cancer cell proliferation, survival, and growth.
Phenothiazine compounds can disrupt key cancer-promoting signaling pathways, including the PI3K/AKT/mTOR and FOXO pathways. brieflands.comunisi.it These pathways regulate a multitude of cellular processes such as cell cycle progression, growth, and survival. brieflands.comnih.gov By inhibiting this cascade, phenothiazines can suppress tumor growth and increase the sensitivity of cancer cells to other therapies. brieflands.com For instance, thioridazine, a phenothiazine derivative, has been shown to induce apoptosis by targeting the PI3K/Akt/mTOR pathway. unisi.it Furthermore, some phenothiazines can modulate the activity of Forkhead Box O (FOXO) transcription factors. brieflands.com The phenothiazine trifluoperazine, for example, promotes the retention of FOXO1 in the nucleus, which can lead to cell cycle arrest and apoptosis. brieflands.com
Table 2: General Modulation of Signaling Pathways by Phenothiazine-class Compounds
| Pathway Component | Role in Cancer | Effect of Phenothiazine Modulation | Reference(s) |
| PI3K/AKT | Promotes cell survival and proliferation | Inhibition | brieflands.comunisi.itnih.gov |
| mTOR | Regulates cell growth and metabolism | Inhibition | brieflands.comunisi.itnih.gov |
| FOXO | Can induce cell cycle arrest and apoptosis | Activation/Nuclear Retention | brieflands.com |
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. nih.gov Phenothiazines have demonstrated the ability to suppress angiogenesis, partly by inhibiting the production of Vascular Endothelial Growth Factor (VEGF). brieflands.com VEGF is a key signaling protein that stimulates angiogenesis. nih.gov By reducing VEGF production, phenothiazines can help to choke off the tumor's blood supply, thereby inhibiting its growth and potential to spread. brieflands.com
Enzyme and Protein Interaction Mechanisms
Phenothiazines are known to interact with a wide range of biological targets. if-pan.krakow.pl One significant mechanism is the inhibition of the ATP-binding cassette transporter ABCB1 (also known as P-glycoprotein), a protein that actively pumps chemotherapeutic drugs out of cancer cells, leading to multidrug resistance. iiarjournals.org By inhibiting this transporter, phenothiazines can reverse multidrug resistance and sensitize cancer cells to other treatments. iiarjournals.org
Other reported interactions include the inhibition of calmodulin, a key calcium-binding protein, and Protein Kinase C (PKC), both of which are involved in numerous cellular signaling pathways. if-pan.krakow.pl Some studies also suggest that phenothiazines may exert part of their cytotoxic effects by intercalating into DNA. smolecule.com
Table 3: Enzyme and Protein Interactions of Phenothiazine Derivatives
| Interacting Molecule | Function | Effect of Interaction | Reference(s) |
| ABCB1 (P-glycoprotein) | Drug efflux pump, confers multidrug resistance | Inhibition, reversal of resistance | iiarjournals.org |
| Calmodulin (CaM) | Calcium-dependent signaling | Inhibition | if-pan.krakow.pl |
| Protein Kinase C (PKC) | Signal transduction | Inhibition | if-pan.krakow.pl |
| Various CNS Receptors | Neurotransmission (dopaminergic, adrenergic, etc.) | Antagonism/Blockade | if-pan.krakow.pl |
| DNA | Genetic material | Intercalation | smolecule.com |
Calmodulin and Protein Kinase C Inhibitory Actions
Phenothiazine derivatives are recognized for their ability to inhibit the activity of calmodulin (CaM) and protein kinase C (PKC), two crucial mediators of cellular signaling pathways. if-pan.krakow.pl Calmodulin, a ubiquitous calcium-binding protein, regulates the function of a multitude of proteins and is deeply involved in cell cycle regulation. nih.gov Phenothiazines can bind to calmodulin in a calcium-dependent manner, which prevents calmodulin from activating a wide array of cellular processes. nih.gov This interaction is believed to involve both hydrophobic and ionic forces. psu.edu The inhibition of calmodulin-activated enzymes is a key aspect of the biological effects of phenothiazines. if-pan.krakow.pl
P-glycoprotein Transport Function Inhibition and Multidrug Resistance Reversal
A significant aspect of the biological activity of benzo[a]phenothiazine derivatives is their ability to inhibit the function of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter. iiarjournals.org P-glycoprotein is a key player in the development of multidrug resistance (MDR) in cancer cells, as it actively pumps a wide range of chemotherapeutic drugs out of the cell, reducing their intracellular concentration and efficacy. iiarjournals.orgiiarjournals.org
Phenothiazines, including 12H-benzo[a]phenothiazine, have been shown to reverse this resistance by inhibiting the transport function of P-gp. iiarjournals.orgresearchgate.net This inhibition makes cancer cells more susceptible to the cytotoxic effects of anticancer drugs. iiarjournals.org Studies on various phenothiazine derivatives have demonstrated their potent ability to modulate P-gp activity, often exceeding the inhibitory effects of known P-gp inhibitors like verapamil. iiarjournals.orgcore.ac.uk For instance, 12H-benzo[a]phenothiazine has been used as a positive control in studies evaluating the P-gp modulating and apoptosis-inducing properties of other phenothiazine derivatives in multidrug-resistant colon adenocarcinoma cells. iiarjournals.orgcore.ac.uk While specific data on the IC50 of 12-Methyl-12h-benzo[a]phenothiazine for P-gp inhibition is not detailed in the available literature, the activity of the parent compound, 12H-benzo[a]phenothiazine, suggests a similar potential.
Table 1: P-glycoprotein Inhibition and Cytotoxicity of Selected Phenothiazine Derivatives This table is based on data for phenothiazine derivatives and is intended to be illustrative of the activities within this class of compounds.
| Compound | Cell Line | Activity | Measurement | Result | Reference |
|---|---|---|---|---|---|
| 12H-benzo[a]phenothiazine | MDR colonic adenocarcinoma | Apoptosis Induction | Positive Control (20 µM) | Induced apoptosis | core.ac.uk, iiarjournals.org |
| Phenothiazine Derivatives | MDR colonic adenocarcinoma | P-gp Inhibition | Rhodamine 123 accumulation | Greater than verapamil | core.ac.uk, iiarjournals.org |
Antioxidant and Redox Properties of Phenothiazine Systems
Phenothiazine and its derivatives are known for their stable redox properties and their ability to act as antioxidants. iucr.orgresearchgate.net This characteristic is attributed to the tricyclic structure containing nitrogen and sulfur atoms, which can participate in electron transfer reactions. rsc.org
The antioxidant activity of phenothiazines is rooted in their redox chemistry. They can act as radical-trapping antioxidants, a property that is being explored for its therapeutic potential. nih.gov The mechanism often involves the donation of a hydrogen atom from the N-H group to a free radical, thereby breaking the chain reaction of oxidation. researchgate.net This ability to scavenge free radicals makes them effective in protecting against oxidative damage to biological molecules like lipids. nih.gov The antioxidant potential of phenothiazine derivatives can be influenced by the nature and position of substituents on the phenothiazine ring. researchgate.net For example, the presence of electron-donating groups can enhance their antioxidant activity. researchgate.net The stable redox states of phenothiazines also make them interesting for applications in material science, such as in dye-sensitized solar cells where they can act as a donor moiety. iucr.org
Specific Biological Activity Mechanisms in in vitro and Model Systems
The diverse biological activities of benzo[a]phenothiazine derivatives have been investigated in various in vitro and model systems, revealing specific mechanisms of action in different biological contexts.
Ferroptosis is a form of programmed cell death characterized by iron-dependent lipid peroxidation. researchgate.net Recent studies have identified phenothiazine derivatives as a new class of ferroptosis inhibitors. researchgate.netnih.gov These compounds can suppress cell death induced by ferroptosis inducers like erastin. researchgate.net The mechanism of action is believed to be their ability to act as radical-trapping antioxidants, thereby inhibiting lipid peroxidation. researchgate.net
Structure-activity relationship (SAR) studies have provided insights into the structural features that govern the anti-ferroptotic activity of phenothiazine derivatives. researchgate.netnih.gov For instance, modifications at the C-2 position of the phenothiazine ring can lead to an increase in the anti-ferroptotic potential, while substitutions on the nitrogen atom of the phenothiazine may reduce this activity. researchgate.net One potent derivative, 2-(1-(4-(4-methylpiperazin-1-yl)phenyl)ethyl)-10H-phenothiazine, demonstrated a very low EC50 value in an erastin-induced ferroptosis model. researchgate.netnih.gov Although specific studies on this compound in the context of ferroptosis are not prominent in the reviewed literature, the general findings for the phenothiazine class suggest a potential role.
Table 2: Ferroptosis Inhibitory Activity of a Potent Phenothiazine Derivative This table is based on data for a specific phenothiazine derivative and is illustrative of the potential within this class of compounds.
| Compound | Cell Model | Inducer | Activity | EC50 | Reference |
|---|
The antimicrobial properties of phenothiazine derivatives have been a subject of interest. nih.govnih.gov However, the activity can vary significantly depending on the specific derivative and the microbial species. A study comparing the antibacterial effect of various phenothiazines, benzo[a]phenothiazines, and benz[c]acridines against Escherichia coli K12 found that several phenothiazines displayed potent antibacterial activity, while benzo[a]phenothiazines were reported to be inactive. nih.gov In contrast, another study mentions the effectiveness of benzo[a]phenothiazine derivatives against various microbial strains.
A key mechanism underlying the antimicrobial action of some phenothiazines is the inhibition of bacterial efflux pumps. iiarjournals.orguj.edu.pl These pumps are membrane proteins that bacteria use to expel antimicrobial agents, contributing to antibiotic resistance. By inhibiting these pumps, phenothiazine derivatives can restore the susceptibility of resistant bacteria to antibiotics. iiarjournals.orguj.edu.pl While the general class of phenothiazines has been shown to inhibit bacterial efflux pumps, specific studies detailing the activity of this compound in this regard are limited.
Influence on Plant Cell Physiology and Elemental Composition in Tissue Cultures
While specific research on the influence of this compound on plant cell physiology and elemental composition in tissue cultures is not extensively documented, studies on related benzo[a]phenothiazine compounds provide valuable insights. Research on the effects of four different benzo[a]phenothiazines on tobacco tissue cultures has demonstrated their potential to influence plant cell growth and auxin metabolism. nih.gov
A study investigating the impact of benzo[a]phenothiazines on both auxin-requiring (heterotrophic) and auxin-non-requiring (autotrophic) tobacco callus cultures revealed a significant antiproliferative effect. nih.gov The autotrophic callus, which is capable of producing its own auxin, was found to be more sensitive to the benzo[a]phenothiazines than the heterotrophic callus. This suggests that the growth inhibition observed in the autotrophic tissues may be linked to a reduction in their endogenous auxin levels. nih.gov The study utilized a GUS reporter gene linked to an auxin-inducible promoter to monitor auxin content, and the lower GUS activity in the treated autotrophic calli supported this hypothesis. nih.gov
The differential sensitivity between the two types of tissue cultures highlights a potential mechanism of action for benzo[a]phenothiazines in plants, involving the modulation of auxin-dependent physiological processes. The greater antiproliferative activity of benzo[a]phenothiazines compared to chlorpromazine (B137089) in this study also points to the significance of the benz[a]phenothiazine core structure in eliciting these effects. nih.gov
Further research is required to elucidate the specific effects of this compound on plant cell physiology and to determine its impact on the elemental composition of plant tissues. Such studies would be beneficial in understanding the broader ecological implications and potential agricultural applications of this class of compounds.
Table 1: Effects of Benzo[a]phenothiazines on Tobacco Tissue Cultures
| Parameter | Observation | Affected Tissue | Potential Mechanism | Reference |
| Growth | Antiproliferative effect | Auxin-requiring and non-requiring tobacco callus | - | nih.gov |
| Auxin Level | Reduced endogenous auxin content | Auxin-non-requiring autotrophic callus | - | nih.gov |
| Sensitivity | Higher sensitivity in autotrophic callus | Auxin-non-requiring autotrophic callus | Interference with auxin metabolism | nih.gov |
Animal Model Studies for Mechanistic Biological Insights
Animal model studies and in vitro experiments using animal and human cell lines have been instrumental in uncovering the mechanistic biological insights of benzo[a]phenothiazine derivatives, including compounds structurally related to this compound. These studies have primarily focused on their anticancer and antimicrobial activities.
The anticancer activity of benzo[a]phenothiazine derivatives has been linked to the induction of apoptosis. For instance, 12H-benzo[a]phenothiazine and its 9- and 10-methyl substituted derivatives have been shown to induce apoptotic cell death in human myelogenous leukaemic cell lines. unl.edu The structural features of these molecules, such as the presence and position of methyl groups, appear to be important for their activity. unl.edu
The development of hybrid molecules, where the phenothiazine scaffold is combined with other pharmacophores, has provided further mechanistic insights. For example, a hybrid of phenothiazine and a thiazole (B1198619) ring demonstrated increased biological activity compared to its parent compound, affecting metabolic activity and inducing apoptosis in cancer cell lines. mdpi.com
Studies on structurally similar compounds, like phenothiazines modified with a pyridine (B92270) ring, have revealed that their anticancer action can be exerted against a wide range of cancer cell lines, including melanoma, leukemia, glioblastoma, and various carcinomas. nih.gov The mechanisms implicated include the induction of apoptosis and the modulation of key regulatory proteins. For example, one active derivative was found to affect the expression of genes encoding TP53, CDKN1A, BCL-2, and BAX in cancer cells. encyclopedia.pub
The ability of phenothiazine derivatives to interact with biological membranes is also considered a key aspect of their mechanism of action. brieflands.com Their amphiphilic nature allows them to interact with cell membranes, potentially altering their properties and affecting cellular processes such as endocytosis. brieflands.com
Table 2: Mechanistic Insights from Animal Model and In Vitro Studies of Benzo[a]phenothiazine Derivatives
| Biological Activity | Model System | Observed Effect | Potential Mechanism | Reference |
| Anticancer | Human myelogenous leukemic cell lines | Induction of monocytic differentiation | Modulation of cell differentiation pathways | nih.gov |
| Anticancer | Human myelogenous leukaemic cell lines | Induction of apoptotic cell death | - | unl.edu |
| Immunomodulatory | Human peripheral blood mononuclear cells | Stimulation of natural killer (NK) cell activity | Enhancement of host immune surveillance | nih.gov |
| Antimicrobial | In vivo (animal models) | Induction of antimicrobial activity | Host metabolic activation or immune modulation | nih.gov |
| Anticancer | PC-3, EC-109, MGC-803 cancer cell lines | Growth inhibition | - | mdpi.com |
| Anticancer | THP-1 and HL-60 cancer cell lines | Affects metabolic activity and induces apoptosis | - | mdpi.com |
| Anticancer | Various cancer cell lines (melanoma, leukemia, etc.) | Cytotoxicity | Induction of apoptosis, modulation of gene expression (TP53, BAX, etc.) | nih.govencyclopedia.pub |
Applications of Benzo a Phenothiazine Derivatives in Advanced Materials and Photochemistry
Integration in Donor-Acceptor Systems for Dye-Sensitized Solar Cells (DSSCs)
Benzo[a]phenothiazine derivatives are increasingly utilized as the electron donor component in metal-free organic dyes for dye-sensitized solar cells (DSSCs). rsc.orgnih.gov Their function is to absorb light and initiate the process of converting solar energy into electrical energy. The general architecture of these dyes follows a donor-π-acceptor (D-π-A) model, where the benzo[a]phenothiazine moiety serves as the electron-rich donor, linked via a conjugated π-spacer to an electron-accepting group that anchors the dye to a semiconductor surface, typically titanium dioxide (TiO2). nih.govresearchgate.net
Photoinduced Electron Transfer Mechanisms and Efficiency
Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the benzo[a]phenothiazine donor, to the lowest unoccupied molecular orbital (LUMO), which is typically situated on the acceptor and anchoring group. researchgate.net This intramolecular charge transfer is the fundamental step in the operation of the DSSC. For efficient electron injection, the LUMO energy level of the dye must be higher than the conduction band of the TiO2 semiconductor. nih.gov
The efficiency of this process is influenced by several factors, including the electronic coupling between the donor and acceptor, the light-harvesting capability of the dye, and the prevention of charge recombination. nih.govrsc.org The non-planar, butterfly-like conformation of the phenothiazine (B1677639) core helps to suppress the formation of molecular aggregates and excimers, which can quench the excited state and reduce efficiency. rsc.orgrsc.org
Research has shown that modifying the structure of the benzo[a]phenothiazine derivative can fine-tune its photophysical and electrochemical properties. For instance, the introduction of different substituents on the phenothiazine ring system can alter the HOMO and LUMO energy levels, thereby influencing the light absorption spectrum and the driving force for electron injection. rsc.orgnih.gov
Coordination Structures and Electron Injection Dynamics on Semiconductor Surfaces
The manner in which the dye molecule adsorbs onto the semiconductor surface is critical for efficient electron injection. unimi.it The anchoring group, commonly a cyanoacrylic acid, binds to the TiO2 surface. The orientation of the dye molecule relative to the surface can significantly impact the electron transfer rate. researchgate.net
Computational studies have shown that a more vertical orientation of the dye on the TiO2 surface can lead to a longer electron injection lifetime. researchgate.net This is because a more direct pathway for the electron to travel from the LUMO of the dye to the conduction band of the semiconductor is established. The length and nature of the π-spacer connecting the benzo[a]phenothiazine donor to the acceptor-anchor also play a crucial role. Longer spacers can facilitate a more upright coordination, leading to improved performance. researchgate.net In contrast, a lying-down geometry with monodentate coordination can result in a shorter electron injection lifetime and lower efficiency. researchgate.net
Role in Photocatalytic Systems for Water Splitting
Benzo[a]phenothiazine derivatives are also being explored as photosensitizers in photocatalytic systems for hydrogen production from water. researchgate.netrsc.org In these systems, the dye absorbs visible light and initiates a series of electron transfer reactions that ultimately lead to the splitting of water into hydrogen and oxygen.
The process typically involves a three-component system: a photosensitizer (the benzo[a]phenothiazine dye), a semiconductor (like TiO2), and a co-catalyst (often platinum). The dye, adsorbed on the TiO2 surface, absorbs a photon and injects an electron into the conduction band of the semiconductor. This electron then reduces protons to produce hydrogen at the platinum co-catalyst site. The oxidized dye is subsequently regenerated by a sacrificial electron donor present in the solution.
Studies have demonstrated that metal-free organic dyes based on benzo[b]phenothiazine can achieve stable and efficient hydrogen production. researchgate.net The performance of these systems is highly dependent on the structure of the dye. For example, incorporating longer π-conjugated spacers between the benzo[b]phenothiazine donor and the anchoring group has been shown to enhance the hydrogen production rate. researchgate.net This is attributed to a more favorable coordination structure on the TiO2 surface, leading to a longer electron injection lifetime and a higher turnover number (TON), which is a measure of the photocatalyst's stability and efficiency. researchgate.net
| Compound | Spacer | Turnover Number (TON) after 16h | Apparent Quantum Yield (%) at 420 nm | Electron Injection Lifetime |
| Dye 1 | Short | 483 | - | Short |
| Dye 3 | Long | 4460 | 1.65 | Long |
| Data sourced from a study on benzo[b]phenothiazine dyes for photocatalytic hydrogen production. researchgate.net |
Utility in Atom Transfer Radical Polymerization (ATRP) Photoinitiation
More recently, phenothiazine derivatives, including benzo[a]phenothiazines, have emerged as effective organic photoredox catalysts for atom transfer radical polymerization (ATRP). rsc.orgacs.orgnih.gov ATRP is a controlled polymerization technique that allows for the synthesis of well-defined polymers with specific architectures. Photoinduced ATRP utilizes light to regulate the polymerization process, offering excellent temporal control. nih.gov
In this application, the phenothiazine derivative acts as a photocatalyst. Upon absorption of light, it enters an excited state and can then activate an alkyl halide initiator, generating a radical that initiates polymerization. rsc.orgnih.gov The process can be switched on and off by controlling the light source, providing a high degree of control over the polymer chain growth. nih.gov
The use of phenothiazine-based catalysts allows for metal-free ATRP, which is advantageous for applications where metal contamination is a concern, such as in biomedical and electronic materials. acs.org Research has focused on developing phenothiazine derivatives that can be activated by visible light, which is a more benign and energy-efficient approach compared to UV irradiation. nih.gov For example, phenyl benzo[b]phenothiazine has been successfully used as a visible-light-induced metal-free ATRP photoredox catalyst. nih.gov
| Catalyst | Light Source | Monomer | Polymer Dispersity (Đ) |
| Phenyl benzo[b]phenothiazine | 392 nm LED | Methacrylates | 1.0 - 1.5 |
| Data represents typical results for phenothiazine-catalyzed photoinduced ATRP. acs.orgnih.gov |
Q & A
Q. What challenges arise in optimizing this compound derivatives for multi-target activity (e.g., antipsychotic and anticancer)?
- Methodological Answer :
- Dual-target screening : Use high-throughput assays to balance D2 receptor affinity and tubulin polymerization inhibition .
- Metabolic stability : Perform microsomal incubation (e.g., human liver microsomes) to identify vulnerable sites for deuteration .
- Crystallographic studies : Resolve binding poses in co-crystals with both targets to guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
